REACTION_SMILES
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[C:35]([O:36][BH-:37]([O:38][C:39](=[O:40])[CH3:41])[O:42][C:43](=[O:44])[CH3:45])(=[O:46])[CH3:47].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2=[C:9]([CH:16]=[O:17])[CH2:10][C:11]([CH3:14])([CH3:15])[CH2:12][CH2:13]2)[cH:6][cH:7]1.[N:18]1([c:24]2[cH:25][cH:26][c:27]([C:28](=[O:29])[O:30][CH2:31][CH3:32])[cH:33][cH:34]2)[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1.[Na+:48]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2=[C:9]([CH2:16][N:21]3[CH2:20][CH2:19][N:18]([c:24]4[cH:25][cH:26][c:27]([C:28](=[O:29])[O:30][CH2:31][CH3:32])[cH:33][cH:34]4)[CH2:23][CH2:22]3)[CH2:10][C:11]([CH3:14])([CH3:15])[CH2:12][CH2:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCC(c2ccc(Cl)cc2)=C(C=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(N2CCNCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(N2CCN(CC3=C(c4ccc(Cl)cc4)CCC(C)(C)C3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |